

Application Notes and Protocols for Labeling DNA Origami with MPB-PEG

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Compound of Interest

Compound Name: Mpb-PE

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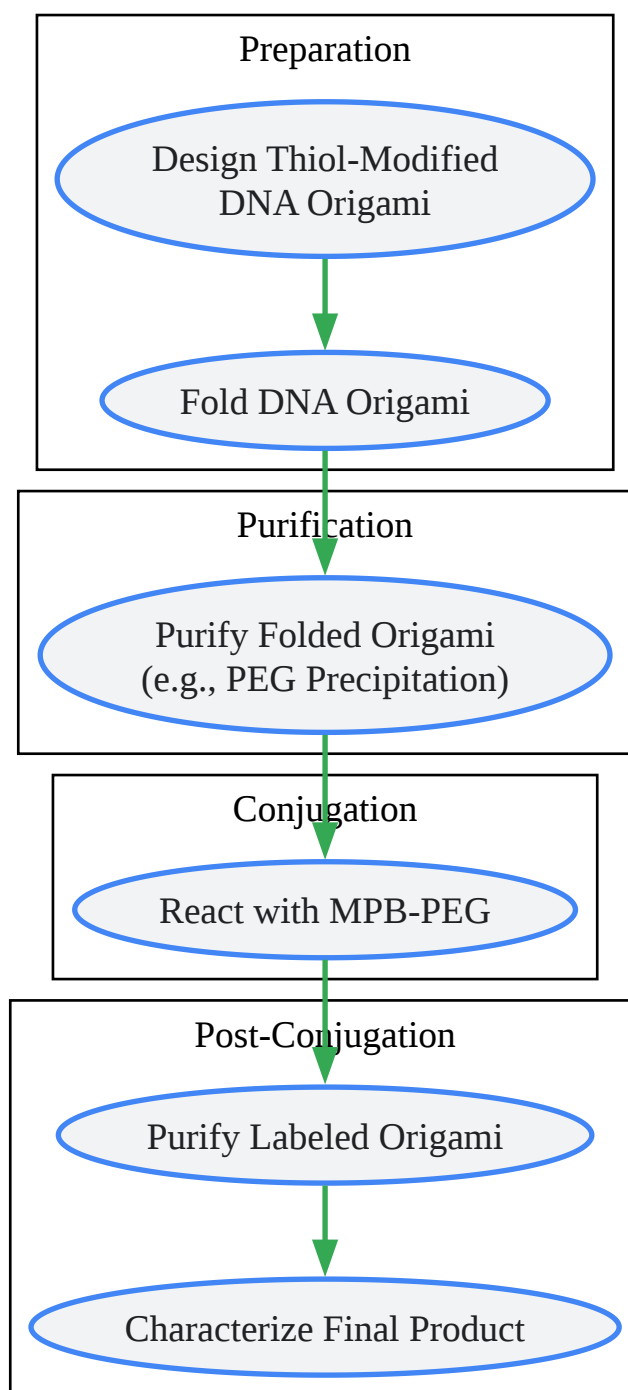
This document provides a detailed protocol for the covalent labeling of DNA origami nanostructures with Maleimide-PEG (**MPB-PEG**) via thiol-maleimide chemistry. This method is crucial for enhancing the biocompatibility, stability, and circulation half-life of DNA origami, making them suitable for various biomedical applications, including drug delivery.[1][2][3][4][5]

Introduction

DNA origami technology allows for the creation of precisely defined nanostructures with vast potential in medicine.[3][4] However, for in vivo applications, these structures require surface modification to prevent degradation by nucleases and to reduce immunogenicity.[2][5] Polyethylene glycol (PEG) is a widely used polymer for this purpose, and its conjugation to DNA origami can significantly improve its pharmacokinetic profile.[6][7][8] The following protocol details the labeling of thiol-modified DNA origami with maleimide-functionalized PEG. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[9][10][11][12]

Experimental Overview

The overall workflow for labeling DNA origami with **MPB-PEG** involves several key stages: the design and folding of thiol-modified DNA origami, purification of the folded structures, the conjugation reaction with **MPB-PEG**, and finally, the purification and characterization of the labeled product.



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Figure 1. Experimental workflow for labeling DNA origami with **MPB-PEG**.

Materials and Reagents

Reagent	Supplier	Catalog No.
M13mp18 scaffold DNA	(e.g., New England Biolabs)	(e.g., N4040S)
Unmodified staple oligonucleotides	(e.g., Integrated DNA Technologies)	Custom
Thiol-modified staple oligonucleotides	(e.g., Integrated DNA Technologies)	Custom
MPB-PEG (e.g., 5 kDa)	(e.g., Broadview Technologies)	Custom
Tris-acetate-EDTA (TAE) buffer	(e.g., Thermo Fisher Scientific)	(e.g., 24710030)
MgCl ₂	(e.g., Sigma-Aldrich)	(e.g., M8266)
PEG 8000	(e.g., Sigma-Aldrich)	(e.g., 81268)
NaCl	(e.g., Sigma-Aldrich)	(e.g., S9888)
TCEP-HCl	(e.g., Thermo Fisher Scientific)	(e.g., 20490)
Amicon Ultra Centrifugal Filters (100 kDa MWCO)	(e.g., MilliporeSigma)	(e.g., UFC510096)

Detailed Protocols

Design and Folding of Thiol-Modified DNA Origami

The first step involves designing the DNA origami structure to incorporate staple strands modified with a thiol group at specific locations. These thiol groups will serve as the attachment points for the **MPB-PEG**. The folding of the DNA origami is typically achieved through a thermal annealing process.

Protocol:

- Prepare a folding mixture containing the M13mp18 scaffold DNA, unmodified staple oligonucleotides, and thiol-modified staple oligonucleotides in a folding buffer (e.g., 1x TAE buffer with 12.5 mM MgCl₂).
- The typical molar ratio of staple strands to scaffold DNA is 10:1.

- Anneal the mixture using a thermal cycler with a ramp from 95°C down to 25°C over several hours.

Purification of Folded DNA Origami

Purification is essential to remove excess staple strands that could interfere with the subsequent labeling reaction. PEG precipitation is a common and effective method for purifying DNA origami structures.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

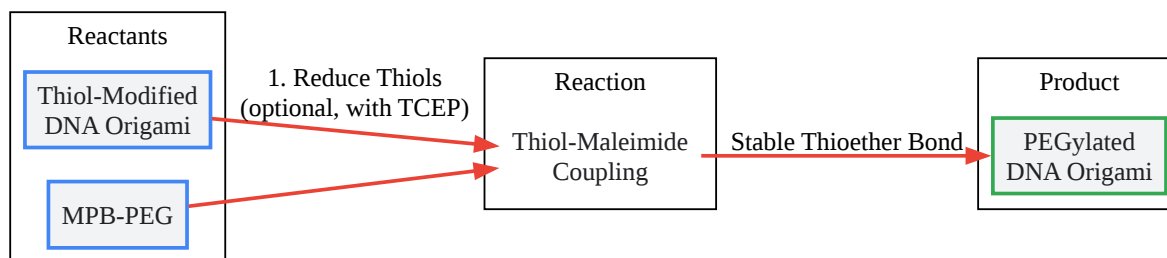
Protocol: PEG Precipitation

- Mix the folded DNA origami solution with an equal volume of PEG precipitation buffer (e.g., 15% w/v PEG 8000, 505 mM NaCl in 1x TAE buffer).[\[13\]](#)
- Incubate the mixture on ice for 30 minutes.
- Centrifuge at 16,000 x g for 30 minutes at 4°C.
- Carefully discard the supernatant which contains the excess staple strands.
- Resuspend the pellet containing the purified DNA origami in a suitable buffer (e.g., 1x TAE with 12.5 mM MgCl₂).

Parameter	Value Range	Reference
PEG 8000 Concentration	4% - 15% (w/v)	[13]
NaCl Concentration	100 mM - 505 mM	[13]
Centrifugation Speed	14,000 - 16,000 x g	[13] [17]
Centrifugation Time	25 - 30 min	[13]

Labeling Reaction with MPB-PEG

This step involves the covalent conjugation of the maleimide group of **MPB-PEG** to the thiol groups on the DNA origami surface.



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Figure 2. Schematic of the thiol-maleimide conjugation reaction.

Protocol:

- Reduction of Thiol Groups (Optional but Recommended): To ensure the thiol groups are in their reduced, reactive state, add a 50-100x molar excess of a reducing agent like TCEP-HCl to the purified DNA origami solution.[9] Incubate for 20 minutes at room temperature.
- Conjugation: Add **MPB-PEG** to the thiol-reduced DNA origami solution. A 10-20x molar excess of **MPB-PEG** over the number of thiol groups is a good starting point.[9]
- Incubate the reaction mixture overnight at 4°C with gentle mixing.

Purification of Labeled DNA Origami

After the labeling reaction, it is crucial to remove the excess, unreacted **MPB-PEG**. This can be achieved using methods like spin filtration.

Protocol: Spin Filtration

- Transfer the reaction mixture to an Amicon Ultra centrifugal filter unit (100 kDa MWCO).
- Centrifuge according to the manufacturer's instructions to remove the smaller, unreacted **MPB-PEG** molecules.

- Wash the concentrated, labeled DNA origami by adding fresh buffer to the filter unit and repeating the centrifugation step. Repeat this washing step 2-3 times.
- Recover the purified, labeled DNA origami from the filter unit.

Characterization of Labeled DNA Origami

The final product should be characterized to confirm successful labeling and to assess the integrity of the DNA origami structure.

Characterization Technique	Purpose	Expected Outcome
Agarose Gel Electrophoresis	Assess structural integrity and confirm PEGylation	A band shift to a higher molecular weight compared to the unlabeled origami.
Dynamic Light Scattering (DLS)	Determine the hydrodynamic diameter	An increase in the hydrodynamic diameter after PEGylation. [18] [19]
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM)	Visualize the morphology of the DNA origami	Confirmation that the overall shape of the DNA origami is maintained after labeling.
UV-Vis Spectroscopy	Quantify DNA concentration	Measurement at 260 nm can be used to determine the concentration of the DNA origami. [18]

Conclusion

This protocol provides a comprehensive guide for the successful labeling of DNA origami nanostructures with **MPB-PEG**. The resulting PEGylated DNA origami exhibit enhanced stability and biocompatibility, making them promising candidates for a variety of in vivo applications, particularly in the field of targeted drug delivery.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Researchers should optimize the reaction conditions, such as the molar ratio of **MPB-PEG** to thiol groups and incubation times, for their specific DNA origami design and application.

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